molecular formula C17H10F4N2O4S B1203139 [5-Fluoro-2-({[(4,5,7-trifluoro-1,3-benzothiazol-2-YL)methyl]amino}carbonyl)phenoxy]acetic acid

[5-Fluoro-2-({[(4,5,7-trifluoro-1,3-benzothiazol-2-YL)methyl]amino}carbonyl)phenoxy]acetic acid

Cat. No. B1203139
M. Wt: 414.3 g/mol
InChI Key: ZCAGEXZTORJQDZ-UHFFFAOYSA-N
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Patent
US07189749B2

Procedure details

A suspension of (5-fluoro-2[(4,5,7-trifluoro-benzothiazol-2-ylmethyl)carbamoyl]-phenoxy}-acetic acid ethyl ester (1 g, 2.3 mmol) in ethanol (11 mL) was treated with aq 2 N NaOH (6.8 mL, 14 mmol) and stirred at room temperature. After stirring for 1 h, the solution was concentrated in vacuo and acidified to pH 1 with aq 2 N HCl. The resulting solution was diluted with ethyl acetate and washed with saturated NaCl. The organic layer was dried over MgSO4, filtered, and concentrated to give {5-fluoro-2[(4,5,7-trifluoro-benzothiazol-2-ylmethyl)carbamoyl]-phenoxy}-acetic acid. (0.68 g, 73%) as a white crystalline solid. mp 172–174° C.; Rf 0.38 (20% methanol in dichloromethane); 1H NMR (DMSO-d6 300 MHz) δ 13.25 (br s, 1 H), 9.49 (t, J=6 Hz, 1 H), 7.95 (dd, J1=9 Hz, J2=7.2 Hz, 1 H), 7.78–7.69 (m, 1 H), 7.11 (dd, J1=11.0 Hz, J2=2.3 Hz, 1 H), 6.94 (dd, J1=8.4 Hz, J2=2.4 Hz, 1 H), 4.94–4.92 (m, 4 H). ESI-LC/MS m/z calcd for C17H10F4N2O4S: 414.3. Found 413.0 (M−1)−. Anal. calcd for C17H10F4N2O4S: C, 49.28; H, 2.43; N, 6.76. Found C, 49.26; H, 2.47; N, 6.68.
Name
(5-fluoro-2[(4,5,7-trifluoro-benzothiazol-2-ylmethyl)carbamoyl]-phenoxy}-acetic acid ethyl ester
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
6.8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:30])[CH2:5][O:6][C:7]1[CH:12]=[C:11]([F:13])[CH:10]=[CH:9][C:8]=1[C:14](=[O:29])[NH:15][CH2:16][C:17]1[S:18][C:19]2[C:25]([F:26])=[CH:24][C:23]([F:27])=[C:22]([F:28])[C:20]=2[N:21]=1)C.[OH-].[Na+]>C(O)C>[F:13][C:11]1[CH:10]=[CH:9][C:8]([C:14](=[O:29])[NH:15][CH2:16][C:17]2[S:18][C:19]3[C:25]([F:26])=[CH:24][C:23]([F:27])=[C:22]([F:28])[C:20]=3[N:21]=2)=[C:7]([CH:12]=1)[O:6][CH2:5][C:4]([OH:30])=[O:3] |f:1.2|

Inputs

Step One
Name
(5-fluoro-2[(4,5,7-trifluoro-benzothiazol-2-ylmethyl)carbamoyl]-phenoxy}-acetic acid ethyl ester
Quantity
1 g
Type
reactant
Smiles
C(C)OC(COC1=C(C=CC(=C1)F)C(NCC=1SC2=C(N1)C(=C(C=C2F)F)F)=O)=O
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
6.8 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The resulting solution was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC(=C(OCC(=O)O)C1)C(NCC=1SC2=C(N1)C(=C(C=C2F)F)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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